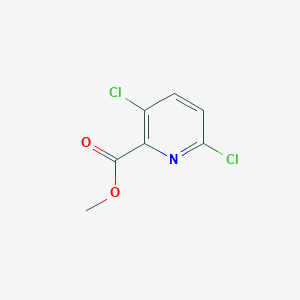

Methyl 3,6-dichloropyridine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTUEAOWLVWJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165281 | |

| Record name | Clopyralid-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-24-7 | |

| Record name | Clopyralid-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopyralid-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,6-dichloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33337C9BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3,6-dichloropyridine-2-carboxylate

Introduction

Methyl 3,6-dichloropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic chemistry. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a methyl ester group on the pyridine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the fields of agrochemical and pharmaceutical development. The pyridine ring system is a common motif in numerous FDA-approved drugs, highlighting the importance of functionalized pyridine intermediates like this one in drug discovery pipelines.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The physical and chemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 3,6-dichloropicolinate, Clopyralid-methyl | [2][3] |

| CAS Number | 1532-24-7 | [2][3][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2][3][4] |

| Molecular Weight | 206.03 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Topological Polar Surface Area | 39.2 Ų | [2] |

| XLogP3-AA | 2.6 | [2] |

Spectroscopic Profile for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the methyl ester protons (O-CH₃) and two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The exact chemical shifts will depend on the deuterated solvent used.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon, the carbonyl carbon of the ester, and the five carbons of the dichloropyridine ring.

-

Sample Preparation : Accurately weigh 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a clean, dry 5 mm NMR tube.

-

Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. For this compound, GC-MS is a highly effective technique.

-

Molecular Ion Peak : The mass spectrum will exhibit a molecular ion peak cluster corresponding to the exact mass of the molecule (204.9697 Da).[2]

-

Isotopic Pattern : A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. The NIST Mass Spectrometry Data Center lists a top peak at m/z 147 for this compound.[2]

-

Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection : Inject 1 µL of the solution into the GC-MS instrument.

-

Separation : The compound is vaporized and separated from any impurities on a capillary GC column (e.g., a DB-5ms column) using a suitable temperature program.

-

Ionization & Analysis : As the compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Ionization - EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption Bands :

-

C=O Stretch : A strong absorption band is expected around 1720-1740 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N Stretching : Aromatic ring stretching vibrations for the pyridine core will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretch : A signal corresponding to the C-O bond of the ester will be present in the 1100-1300 cm⁻¹ range.

-

C-Cl Stretch : Absorptions for the carbon-chlorine bonds are typically found in the 600-800 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key features: the electron-deficient pyridine ring, the two reactive chlorine substituents, and the methyl ester group. This combination makes it a valuable intermediate for creating more complex molecular architectures.

Caption: Key Reactivity Pathways of this compound.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing chlorine atoms. This makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles. This reaction is a cornerstone for introducing diverse functional groups onto the pyridine scaffold.

Cross-Coupling Reactions

The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of C-C bonds, enabling the connection of the pyridine core to other aryl or alkyl groups. For instance, a similar compound, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, is used in Suzuki coupling reactions to produce complex herbicide molecules.[6]

Ester Manipulation

The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,6-dichloropyridine-2-carboxylic acid. This acid can then be converted into other functional groups, such as amides, by reacting it with various amines, further expanding the synthetic possibilities.[7]

Applications in Agrochemical and Pharmaceutical Research

Substituted pyridine carboxylic acids and their derivatives are a class of compounds with significant biological activity, particularly as herbicides.[7] this compound is a key intermediate for the synthesis of novel compounds in this domain. Its structural analogues are precursors to new auxin herbicides, which are crucial for modern agriculture.[8] In the pharmaceutical sector, the pyridine scaffold is a privileged structure found in a vast number of drugs.[1] Therefore, intermediates like this compound are invaluable for generating libraries of novel compounds for drug discovery screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

Hazard Identification : According to GHS classifications, this compound is considered hazardous.[2][3]

-

It may also be harmful if swallowed or in contact with skin.[2]

Handling and Personal Protective Equipment (PPE) :

-

Work in a well-ventilated area, preferably a chemical fume hood.[3]

-

Avoid breathing dust, mist, or spray.[3]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

-

Wash hands thoroughly after handling.[3]

Storage :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

Keep away from strong oxidizing agents, heat, sparks, and open flames.[3]

Disposal :

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] This may involve removal to an authorized incinerator.[3]

References

- 1. dovepress.com [dovepress.com]

- 2. Clopyralid-methyl | C7H5Cl2NO2 | CID 526485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]

"Methyl 3,6-dichloropyridine-2-carboxylate" molecular structure and weight

An In-Depth Technical Guide to Methyl 3,6-dichloropyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a detailed overview of this compound, a key chemical intermediate. The document is structured to deliver scientifically robust information, focusing on its core physicochemical properties, a validated synthesis protocol, and its applications in research and development, particularly within the pharmaceutical sector.

Core Molecular Attributes

This compound, also known by its synonym Methyl 3,6-dichloropicolinate or as the herbicide Clopyralid-methyl, is a disubstituted pyridine derivative. Its structure is foundational to its utility as a versatile building block in organic synthesis.

Molecular Structure:

"Methyl 3,6-dichloropyridine-2-carboxylate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,6-dichloropyridine-2-carboxylate

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of active compounds and their intermediates is paramount. This compound (CAS No. 1532-24-7), a key heterocyclic building block, is no exception.[1][2] Its utility in synthesis demands a rigorous understanding of its structural and electronic properties, which are best elucidated through a multi-pronged spectroscopic approach.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not universally published, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous substituted pyridine structures.[3][4] It is designed for researchers, scientists, and drug development professionals who require a foundational understanding and a practical framework for the characterization of this molecule. The protocols and interpretations herein are crafted to ensure scientific integrity and provide a self-validating system for structural verification.

Molecular Structure and Overview

This compound possesses a pyridine core, functionalized with two chlorine atoms and a methyl ester group. These substituents profoundly influence the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its substitution pattern.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, showing signals for the two remaining aromatic protons on the pyridine ring and the three protons of the methyl ester group. The electron-withdrawing nature of the chlorine atoms and the ester group will deshield the ring protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.1 - 8.3 | Doublet (d) | ~8.0 - 9.0 |

| H-5 | ~7.6 - 7.8 | Doublet (d) | ~8.0 - 9.0 |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |

| Note: Predicted shifts are based on analogous structures and may vary with solvent and instrument.[3][6] |

Causality Behind Assignments:

-

H-4 and H-5: These two protons form an AX spin system and are coupled to each other, resulting in two doublets. H-4 is adjacent to the electron-withdrawing chlorine at position 3, leading to a greater downfield shift compared to H-5.

-

-OCH₃: The methyl protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is typical for a methyl ester.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the carbon backbone, including the quaternary carbons bearing the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~163 - 166 |

| C-2 | ~148 - 151 |

| C-6 | ~149 - 152 |

| C-4 | ~140 - 143 |

| C-3 | ~130 - 133 |

| C-5 | ~124 - 127 |

| -OCH₃ | ~52 - 54 |

| Note: Quaternary carbons (C-2, C-3, C-6) will typically show lower intensity signals. |

Causality Behind Assignments:

-

The carbons directly bonded to the electronegative chlorine (C-3, C-6) and nitrogen/ester group (C-2) are significantly deshielded and appear at the downfield end of the aromatic region.

-

The ester carbonyl carbon (C=O) has the most downfield shift, which is characteristic of this functional group.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7] Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a sharp, symmetrical solvent peak shape.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set key parameters: spectral width (~12-16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8-16 for sufficient signal-to-noise).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set key parameters: spectral width (~200-220 ppm), acquisition time (~1-2 s), relaxation delay (2-5 s to ensure quantitative detection of quaternary carbons), and a sufficient number of scans (may range from several hundred to thousands depending on sample concentration).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak as a reference.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum of this compound will be dominated by absorptions from the ester group, the aromatic ring, and the carbon-chlorine bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2990 | Medium-Weak |

| C=O Stretch (Ester) | 1725 - 1745 | Strong |

| Aromatic C=C and C=N Stretch | 1550 - 1600 | Medium |

| C-O Stretch (Ester) | 1250 - 1300 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Causality in Vibrational Modes:

-

C=O Stretch: The strong absorption around 1735 cm⁻¹ is highly diagnostic for the carbonyl group of the ester.[8][9] Its exact position can be influenced by conjugation with the pyridine ring.

-

Aromatic Stretches: The bands in the 1550-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[3][9]

-

C-O Stretch: The strong band in the fingerprint region (1250-1300 cm⁻¹) corresponds to the C-O single bond stretch of the ester functionality.

-

C-Cl Stretch: The presence of strong absorptions in the lower frequency region (700-850 cm⁻¹) is indicative of the carbon-chlorine bonds.[8]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern arising from the two chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

| m/z Value | Proposed Fragment | Comments |

| 205/207/209 | [C₇H₅Cl₂NO₂]⁺ | Molecular ion (M⁺). Shows characteristic 9:6:1 isotopic pattern. |

| 174/176/178 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 146/148/150 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 111/113 | [C₅H₂ClN]⁺ | Further fragmentation of the pyridine ring. |

Trustworthiness Through Self-Validation: The presence of the M/M+2/M+4 isotopic cluster is a self-validating feature, providing high confidence in the presence of two chlorine atoms in the detected ion.[3]

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile and thermally stable compound like this compound.[3]

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC inlet. The compound is vaporized and separated from impurities on a capillary column (e.g., a DB-5ms column). A temperature gradient program (e.g., starting at 50°C, ramping to 250°C) is typically used.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by Electron Impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Predicted Fragmentation Pathway

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, notably the ester carbonyl and C-Cl bonds. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through its characteristic isotopic patterns and fragmentation pathways. The combination of these techniques provides a robust and self-validating methodology for confirming the identity and purity of this important synthetic intermediate, underpinning its reliable application in research and development.

References

- 1. scbt.com [scbt.com]

- 2. Clopyralid-methyl | C7H5Cl2NO2 | CID 526485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [lgcstandards.com]

- 6. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of Methyl 3,6-dichloropyridine-2-carboxylate in Organic Solvents

Foreword: Navigating the Data Gap with Methodical Precision

In the landscape of pharmaceutical and agrochemical research, understanding the physicochemical properties of a compound is paramount to its development and application. Methyl 3,6-dichloropyridine-2-carboxylate, a halogenated pyridine derivative, presents a compelling case study in this regard. While its structural analogues, such as the herbicide Clopyralid, are well-documented, specific, quantitative solubility data for this particular ester remains elusive in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. It first synthesizes the theoretical underpinnings of solubility as they apply to the target molecule, drawing parallels from related compounds. Secondly, and more critically, it provides a robust, step-by-step experimental framework for researchers to meticulously and accurately determine the solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data, a cornerstone of sound scientific practice.

Understanding the Molecule: Structural Insights into Solubility

This compound (CAS No. 1532-24-7) possesses a molecular structure that offers key insights into its potential solubility characteristics.[1][2][3][4] The presence of a pyridine ring, two chlorine atoms, and a methyl ester group dictates its polarity and capacity for intermolecular interactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

-

Chlorine Atoms: The two electron-withdrawing chlorine atoms increase the molecule's polarity and may offer sites for dipole-dipole interactions.

-

Methyl Ester Group: The ester functional group is a significant contributor to the molecule's overall properties. It can participate in hydrogen bonding as an acceptor and enhances the compound's affinity for organic solvents.[1] This is a key feature that differentiates it from its carboxylic acid parent, Clopyralid, which exhibits higher water solubility.[5][6]

Based on these structural features, a general principle of "like dissolves like" can be applied.[7][8] We can anticipate that this compound will exhibit favorable solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is expected to be more limited.

Solubility Profile of Structurally Related Compounds

| Compound Name | Solvent | Solubility Data | Source |

| Clopyralid | Water | 7.85 g/L (distilled water, 20°C) | [5] |

| Acetonitrile | 121 g/kg (20°C) | [5] | |

| n-Hexane | 6 g/kg (20°C) | [5] | |

| Methanol | 104 g/kg (20°C) | [5] | |

| Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | Ethanol | Soluble | [9] |

| Dimethylformamide | Soluble | [9] | |

| Dichloromethane | Soluble | [10] | |

| Water | Insoluble | [9] |

Note: This table provides data for related compounds to infer potential solubility trends. The solubility of this compound must be determined experimentally.

The higher solubility of Clopyralid in polar organic solvents like acetonitrile and methanol compared to the nonpolar n-hexane is noteworthy.[5] The qualitative data for the amino-substituted ester suggests good solubility in common polar organic solvents.[9][10] It is reasonable to hypothesize that this compound will follow a similar trend.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator. A standard temperature of 25°C is often used.

-

Agitate the slurry for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle. A brief centrifugation can expedite this step.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of standard solutions of known concentrations to construct a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

Data Interpretation and Reporting

The experimentally determined solubility values should be reported along with the temperature at which the measurement was performed. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results. The data can be presented in a comprehensive table for easy comparison of solubility across different solvents.

Conclusion: Empowering Research through Methodical Inquiry

While a comprehensive, pre-existing dataset on the solubility of this compound in organic solvents is not currently available, this guide provides the necessary theoretical framework and, more importantly, a robust experimental protocol to empower researchers to generate this critical data. By adhering to the principles of careful experimental design and precise analytical quantification, scientists and drug development professionals can obtain the reliable solubility data needed to advance their research and development efforts. The methodologies outlined herein are designed to ensure scientific integrity and produce trustworthy results, forming a solid foundation for subsequent formulation and process development activities.

References

- 1. CAS 1532-24-7: CLOPYRALID METHYL ESTER | CymitQuimica [cymitquimica.com]

- 2. This compound [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Clopyralid-methyl | C7H5Cl2NO2 | CID 526485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clopyralid [sitem.herts.ac.uk]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. chembk.com [chembk.com]

- 10. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]

"Methyl 3,6-dichloropyridine-2-carboxylate" crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3,6-dichloropyridine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative belonging to a class of compounds with significant applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5][6] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, is fundamental to its chemical reactivity and potential biological activity. Understanding this solid-state structure is paramount for applications in structure-based drug design and materials science.[7] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SC-XRD), grounded in the principles of scientific integrity and experimental causality.

Introduction: The Significance of Dichloropyridine Carboxylates

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry. The introduction of halogen atoms and carboxylate groups, as seen in this compound, significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Dichloropyridine derivatives serve as crucial building blocks for a range of commercial products, from antiviral and anti-inflammatory agents to potent herbicides.[3][4][6]

The title compound, with the chemical formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol , presents a specific substitution pattern that influences its solid-state packing and intermolecular interactions.[8][9][10] A definitive analysis of its crystal structure provides invaluable data on bond lengths, bond angles, and non-covalent interactions, which are critical for predicting its behavior in complex systems and designing next-generation molecules.[11][12]

Synthesis and Generation of Analysis-Grade Single Crystals

The prerequisite for any successful SC-XRD analysis is the availability of a high-purity, single crystal of suitable size and quality.[13][14] The process, therefore, begins with robust synthesis and meticulous crystallization.

Synthesis Protocol: Esterification

While multiple synthetic routes exist for pyridine derivatives, a reliable and common method for producing the methyl ester is through the acid-catalyzed esterification of the parent carboxylic acid. The following protocol is adapted from established procedures for analogous compounds.[15]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,6-dichloropyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol (20 mL).

-

Catalyst Addition: Cool the stirred suspension in an ice bath. Slowly add thionyl chloride (2 equivalents) dropwise via a syringe. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also consumes any trace water, driving the equilibrium towards the product.

-

Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the solution to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification is achieved via recrystallization.

Recrystallization for X-ray Quality Crystals

Growing a single crystal is an art that relies on creating conditions where molecules slowly and methodically assemble into a highly ordered lattice.[16] Rapid precipitation must be avoided, as it leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately when hot but poorly when cold.[17][18] For this compound, a binary system like a hexane/dichloromethane mixture is a promising starting point, as it has proven effective for similar chlorinated pyridine derivatives.[19]

-

Preparation of Saturated Solution: In a clean vial, dissolve the purified compound in a minimal amount of hot dichloromethane. The goal is to create a nearly saturated solution.[17]

-

Slow Evaporation/Vapor Diffusion:

-

Method A (Slow Evaporation): Cover the vial with a cap containing a few small pinholes. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[18][20] As the solvent volume decreases, the solution becomes supersaturated, promoting slow crystal growth.[20]

-

Method B (Vapor Diffusion): Place the open vial containing the compound dissolved in dichloromethane inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and inducing crystallization.

-

-

Crystal Harvesting: Once well-formed crystals (ideally 0.1-0.3 mm in size) are observed, carefully harvest them using a spatula or loop.[11]

Logical Workflow: From Synthesis to Crystal Selection

Caption: Workflow from chemical synthesis to the harvesting of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional structure of a crystalline material.[7][12] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a direct consequence of the arrangement of atoms within the unit cell.[11][12]

The SC-XRD Experimental Workflow

The process involves mounting a single crystal, collecting diffraction data, solving the structure, and refining the atomic model.

Caption: A simplified representation of potential C-H···O hydrogen bonding.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides the definitive blueprint of its molecular architecture. This detailed structural knowledge, obtained through the rigorous application of single-crystal X-ray diffraction, is not merely an academic exercise. For drug development professionals, it provides the precise coordinates needed for computational modeling and structure-based design, enabling the rational optimization of interactions with biological targets. For materials scientists, it explains the solid-state properties of the compound and guides the design of new crystalline materials. This guide has outlined the complete, causality-driven workflow—from synthesis to final structural refinement—that underpins modern chemical and pharmaceutical research.

References

- 1. chembk.com [chembk.com]

- 2. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 8. This compound [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. Clopyralid-methyl | C7H5Cl2NO2 | CID 526485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 15. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. How To [chem.rochester.edu]

- 19. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3,6-dichloropyridine-2-carboxylate

Section 1: Introduction & Molecular Profile

Methyl 3,6-dichloropyridine-2-carboxylate, also identified by its synonym Methyl 3,6-dichloropicolinate and CAS Number 1532-24-7, is a pivotal chemical intermediate in modern synthetic chemistry.[1][2] Its unique structural arrangement—a pyridine ring substituted with two chlorine atoms and a methyl ester—renders it a versatile building block, particularly in the agrochemical and pharmaceutical industries.[3][4][5] The electron-deficient nature of the pyridine core, amplified by the electron-withdrawing effects of the chloro and carboxylate substituents, defines its reactivity profile, making it a prime substrate for nucleophilic substitution and cross-coupling reactions.[6][7]

This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights and detailed protocols for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [2][8] |

| Synonyms | Methyl 3,6-dichloropicolinate, Clopyralid-methyl | [2] |

| CAS Number | 1532-24-7 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2][9] |

| Molecular Weight | 206.03 g/mol | [2][10] |

| Appearance | Solid (typically white to light yellow) | [4][11] |

Section 2: Chemical Reactivity Profile

The reactivity of this compound is dominated by the electronic characteristics of its substituted pyridine ring. The nitrogen heteroatom, together with the two chlorine atoms and the C-2 methyl ester group, creates a significantly electron-poor aromatic system. This electronic deficiency is the primary driver for its susceptibility to nucleophilic attack, particularly through the Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7][12]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry.[12] For this compound, this pathway involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a chloride leaving group to restore aromaticity.[13]

Causality of Regioselectivity: The molecule presents two potential sites for substitution: the C-3 and C-6 positions. Theoretical and empirical evidence from related systems suggests a strong preference for nucleophilic attack at the C-6 position . This regioselectivity is governed by two key factors:

-

Activation by the Ring Nitrogen: The C-6 position is para to the ring nitrogen, which provides powerful resonance stabilization for the negative charge of the Meisenheimer intermediate.

-

Activation by the Carboxylate Group: The C-2 ester group also helps to stabilize the intermediate formed upon attack at C-6 through its electron-withdrawing inductive and resonance effects. Attack at C-3 does not benefit from this dual stabilization to the same extent.

Caption: Proposed SNAr mechanism at the C-6 position.

Experimental Protocol: Amination via SNAr

This protocol is a representative, self-validating procedure for the substitution of the C-6 chlorine with an amine, adapted from methodologies for similar dichloropyridine systems.[13]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., Toluene or Dioxane, 5 mL per mmol of substrate).

-

Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). The choice of base is critical; it must be strong enough to deprotonate the amine (if primary or secondary) or facilitate the reaction without competing as a nucleophile.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-110 °C. The causality for heating is to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[12]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure C-6 substituted product. The system is self-validating through characterization (¹H NMR, ¹³C NMR, MS) of the final product, which will confirm the regioselective substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This substrate is an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, which are fundamental for creating C-C and C-N bonds. These reactions significantly expand the synthetic utility of the molecule, allowing for the introduction of complex aryl, heteroaryl, or amino groups.[13][14] The differential reactivity of the C-3 and C-6 chlorines can sometimes be exploited for sequential couplings by carefully selecting the catalyst, ligand, and reaction conditions.

Caption: Key synthetic transformations of the core molecule.

Experimental Protocol: Suzuki Coupling

This protocol describes a typical Suzuki coupling at the more reactive C-6 position.[14]

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). Add anhydrous solvent (e.g., Toluene/Water or Dioxane/Water).

-

Reagent Addition: To the flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and an aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

-

Reaction Conditions: Degas the mixture thoroughly before heating to 80-100 °C with vigorous stirring. The reaction is typically run for 2-24 hours.

-

Monitoring and Work-up: Monitor by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and separate the layers. Wash the organic phase with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue via flash column chromatography to isolate the coupled product.

Hydrolysis of the Ester Group

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3,6-dichloropicolinic acid.[5] Base-mediated hydrolysis is generally preferred due to its efficiency and milder conditions.[15] This transformation is crucial for subsequent reactions where a carboxylic acid functionality is required, such as amide bond formation.

Experimental Protocol: Base-Mediated Ester Hydrolysis

This protocol is adapted from a green chemistry approach for the hydrolysis of a related heterocyclic ester.[15]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

-

Base Addition: Add lithium hydroxide (LiOH, 1.5-3.0 eq.) as a solid or an aqueous solution. LiOH is often chosen for its high reactivity and minimal side reactions.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC, observing the formation of a more polar spot corresponding to the carboxylic acid.

-

Work-up: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with cold 1M HCl.

-

Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3,6-dichloropicolinic acid.

Section 3: Stability Profile

While possessing high reactivity, this compound is stable under standard laboratory conditions.[1] Its long-term stability, however, is contingent on proper storage and handling, as it is susceptible to degradation under specific environmental stresses.

| Parameter | Stability Assessment | Notes |

| General Handling | Stable under normal handling and storage conditions. | [1] |

| Thermal Stability | The pyridine core is robust. However, decomposition at high temperatures (e.g., in a fire) will produce toxic gases including NOx, HCl, CO, and CO₂. | [16] While specific data is limited, related pyridine-containing polymers exhibit high thermal stability.[17][18] |

| Hydrolytic Stability | Susceptible to hydrolysis. The ester linkage can be cleaved under acidic or, more readily, basic conditions to form the corresponding carboxylic acid. | [15] |

| Photochemical Stability | Potentially unstable under prolonged UV exposure. Chlorinated aromatic compounds can undergo photoinduced degradation. | [19] It is advisable to store the compound protected from light. |

| Incompatibilities | Strong oxidizing agents. | [1][16] |

Section 4: Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preserving the chemical integrity of this compound and ensuring laboratory safety. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Safe Handling Procedures:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1][16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

-

Exposure Avoidance: Avoid breathing dust, mist, or spray.[1]

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a dry, cool, well-ventilated area. Some suppliers recommend refrigerated storage (2-8 °C). | [1][3] Prevents thermal degradation and slows potential side reactions. |

| Atmosphere | Keep container tightly closed. Store under an inert gas (e.g., Argon or Nitrogen). | [1] Protects from atmospheric moisture, which can cause hydrolysis. |

| Light | Store protected from light. | Minimizes risk of photochemical degradation.[19] |

| Ignition Sources | Keep away from heat, sparks, and open flames. | [1] Standard precaution for chemical reagents. |

Section 5: Conclusion

This compound is a reactive yet stable chemical intermediate of significant value in synthetic chemistry. Its reactivity is primarily characterized by a strong propensity for nucleophilic aromatic substitution at the C-6 position, facile ester hydrolysis, and utility in palladium-catalyzed cross-coupling reactions. While generally stable, its integrity is best preserved by storage in a cool, dry, inert environment, protected from light and incompatible substances such as strong oxidizers. A thorough understanding of this balance between reactivity and stability allows researchers to effectively harness its synthetic potential as a versatile building block for complex molecular architectures.

Section 6: References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class.20

-

A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem.13

-

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.6

-

This compound Safety Data Sheet. SynQuest Labs.1

-

Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews.7

-

Methyl 4-aMino-3,6-dichloropicolinate. LookChem.3

-

This compound. ChemicalBook.9

-

SAFETY DATA SHEET - 2,6-Dichloronicotinic acid. Thermo Fisher Scientific.16

-

SAFETY DATA SHEET - Methyl 6-chloropyridine-2-carboxylate. Fisher Scientific.11

-

Preparation method of halauxifen-methyl. Eureka | Patsnap.21

-

nucleophilic aromatic substitutions. YouTube.12

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.15

-

Clopyralid-methyl | C7H5Cl2NO2 | CID 526485. PubChem.2

-

Methyl 4,6-dichloropyridine-3-carboxylate. PMC - NIH.4

-

Methyl 2,6-dichloropyridine-3-carboxylate 97 65515-28-8. Sigma-Aldrich.10

-

This compound. LGC Standards.8

-

Photoinduced degradation of 2,4-dichlorophenol in water: influence of various Fe(III) carboxylates. ResearchGate.19

-

Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC - NIH.17

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate.5

-

Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.14

-

Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. R Discovery.18

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. Clopyralid-methyl | C7H5Cl2NO2 | CID 526485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]

- 4. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [lgcstandards.com]

- 9. This compound [chemicalbook.com]

- 10. 2,6-二氯吡啶-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 15. jocpr.com [jocpr.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. researchgate.net [researchgate.net]

- 20. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 21. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

Physicochemical properties of dichloropicolinic acid esters

An In-Depth Technical Guide to the Physicochemical Properties of Dichloropicolinic Acid Esters

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of dichloropicolinic acid esters, a class of compounds pivotal in the agrochemical industry. As derivatives of dichloropicolinic acid, notably 3,6-dichloropicolinic acid (clopyralid), these esters are formulated as active ingredients in numerous selective herbicides.[1] Understanding their physicochemical characteristics—such as solubility, lipophilicity (LogP), stability, and spectroscopic signatures—is paramount for researchers, scientists, and drug development professionals. These properties govern their synthesis, formulation, environmental fate, and biological activity. This guide synthesizes fundamental principles with field-proven insights, offering detailed experimental protocols and data interpretation to empower professionals in their research and development endeavors.

Introduction: The Significance of Dichloropicolinic Acid and Its Esters

Dichloropicolinic acids, particularly 3,6-dichloropicolinic acid (also known as clopyralid), are highly effective selective herbicides used to control broadleaf weeds in various crops, including cereal grains and turf.[1] They belong to the picolinic acid family of herbicides, which function as synthetic auxins or plant growth regulators.[1][2] At a molecular level, these compounds mimic natural auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing senescence and death while leaving monocots like grasses largely unaffected.[2][3][4]

The parent acid is often converted into its ester forms to modify its physicochemical properties. Esterification is a critical strategy to enhance the herbicidal efficacy and delivery of the active ingredient. The choice of the ester moiety—typically a simple alkyl or alkoxyethyl group—directly influences properties like solubility and lipophilicity, which in turn affect the compound's absorption through plant cuticles, its translocation within the plant, and its persistence in the environment. This guide delves into these critical properties, providing the technical foundation required for the rational design and evaluation of dichloropicolinic acid ester-based formulations.

Chemical Structure and Synthesis Overview

The general structure consists of a dichlorinated pyridine ring with a carboxylic acid group at the 2-position, which is esterified with an alcohol. The most prominent member is 3,6-dichloropicolinic acid.

Synthesis of the Parent Acid: The synthesis of 3,6-dichloropicolinic acid can be achieved through various routes. One method involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[5][6] Another patented process describes the acid hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.[6]

Esterification: The conversion of the parent carboxylic acid to its ester is a standard chemical transformation. A common laboratory method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then reacts with the desired alcohol.

A general approach for preparing active esters of picolinic acids involves two main steps:

-

Acyl Chloride Formation: The parent acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the corresponding acyl chloride hydrochloride.[7]

-

Ester Formation: The resulting acyl chloride is then reacted with the chosen alcohol in the presence of a base (e.g., triethylamine) to neutralize the generated HCl and drive the reaction to completion.[7]

While effective, methods requiring harsh reagents like thionyl chloride may not be suitable for complex, acid-labile substrates.[8]

Caption: General workflow for the two-step synthesis of dichloropicolinic acid esters.

Core Physicochemical Properties

The performance of a dichloropicolinic acid ester as an herbicide is intrinsically linked to its physicochemical properties. These parameters dictate its behavior from formulation and application to its interaction with the target organism and the environment.

Solubility

Solubility determines how a compound can be formulated (e.g., as an emulsifiable concentrate) and its mobility in aqueous environments.

-

Parent Acid: 3,6-Dichloropicolinic acid is a crystalline solid with a water solubility of approximately 1000 ppm (1 g/L).[1] The solubility of carboxylic acids in organic solvents can be influenced by the presence of water, which can sometimes increase their solubility in polar organic solvents through hydrogen bonding interactions.

-

Esters: Esterification of the carboxylic acid group significantly alters solubility. By replacing the polar carboxylic acid group with a less polar ester group, the following changes are observed:

-

Aqueous Solubility: Decreases significantly. The compound becomes more hydrophobic.[9]

-

Organic Solvent Solubility: Increases, particularly in nonpolar organic solvents and oils.[9][10] This property is crucial for formulating emulsifiable concentrates and for facilitating absorption through the waxy cuticle of plant leaves.

-

Table 1: Solubility Profile of 3,6-Dichloropicolinic Acid and General Trends for its Esters

| Compound | Molecular Formula | Water Solubility | Organic Solvent Solubility | Rationale |

|---|---|---|---|---|

| 3,6-Dichloropicolinic Acid | C₆H₃Cl₂NO₂ | ~1000 ppm[1] | Sparingly soluble | The polar carboxylic acid group allows for hydrogen bonding with water. |

| Dichloropicolinic Acid Esters | C₆H₂Cl₂NO₂-R | Low | High (especially in nonpolar solvents) | The ester group is less polar than the carboxylic acid, increasing hydrophobicity. |

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For the parent dichloropicolinic acid, the carboxylic acid group is the primary acidic proton.

-

Esters: Upon esterification, the acidic proton of the carboxylic acid is replaced by an alkyl or other organic group. This transformation effectively removes the acidic character of that functional group. The resulting ester is a neutral molecule and does not possess an acidic pKa in the typical range. This neutrality is a key factor in increasing the molecule's ability to penetrate biological membranes, which are less permeable to charged species.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting the environmental fate and biological activity of herbicides.[12][13]

-

Parent Acid: 3,6-Dichloropicolinic acid has a reported LogP of 1.30.[14] This value indicates a moderate preference for the lipid phase over the aqueous phase.

-

Esters: Esterification with alkyl groups systematically increases the lipophilicity of the molecule. The longer the alkyl chain of the ester, the higher the LogP value.[15] This increased lipophilicity enhances the ability of the herbicide to partition into and diffuse across the waxy cuticle of plant leaves, a crucial step for its absorption and subsequent systemic action.

Caption: Relationship between ester alkyl chain length and the LogP value.

This trend is a cornerstone of formulation science. A higher LogP can lead to better leaf uptake but may also result in stronger binding to soil organic matter, affecting bioavailability and environmental mobility. An optimal LogP value is often sought to balance efficacy with environmental safety.[13]

Stability

The chemical stability of dichloropicolinic acid esters influences their shelf-life, persistence in the environment, and their mode of action, as many esters act as pro-herbicides that hydrolyze to the active parent acid within the plant.

-

Hydrolytic Stability: Esters are susceptible to hydrolysis, a reaction where the ester bond is cleaved by water to yield the parent carboxylic acid and the alcohol. This reaction can be catalyzed by acid or base.[16][17] The rate of hydrolysis is pH-dependent.[18] For herbicidal esters, this is a critical process. After penetrating the plant cuticle, the ester must be hydrolyzed to release the active dichloropicolinic acid, which then exerts its auxin-like effects. The stability of the ester bond must be sufficient to allow for formulation and absorption but labile enough to ensure timely release of the active principle in the target weed.

-

Photolytic Stability: Photolysis, or degradation by light, is another important factor in the environmental fate of these compounds. Studies on the parent 3,6-dichloropicolinic acid have shown that it undergoes photochemical degradation in aqueous solutions when exposed to UV irradiation.[19] However, the degradation is often incomplete, leading to the formation of various photoproducts.[19] The ester derivatives would likely exhibit similar susceptibility to photodegradation, a factor that must be considered for their persistence on leaf surfaces and in surface waters.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of dichloropicolinic acid esters are essential for quality control, residue analysis, and environmental monitoring. This is typically achieved through a combination of chromatographic and spectroscopic techniques.[20]

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The most characteristic absorption for an ester is the strong C=O (carbonyl) stretching vibration, typically found in the range of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and absorptions characteristic of the dichlorinated pyridine ring.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed structural information. One would expect to see signals corresponding to the aromatic protons on the pyridine ring and distinct signals for the protons of the alcohol moiety of the ester. The chemical shifts and splitting patterns of these signals are diagnostic for the specific ester.[7][22]

-

¹³C NMR: Shows signals for each unique carbon atom. The carbonyl carbon of the ester typically appears in the range of 160-180 ppm. Signals for the carbons of the pyridine ring and the ester's alkyl group would also be present.[7][21]

-

-

UV-Vis Spectroscopy: Aromatic systems like the pyridine ring in dichloropicolinic acid give rise to characteristic absorption bands in the UV region, typically assigned to π-π* transitions.[22][23] This property is often exploited for quantitative analysis using HPLC with a UV detector.

Analytical Methodologies

The analysis of dichloropicolinic acid and its esters in environmental or biological samples typically involves extraction, cleanup, and chromatographic determination.

-

Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods to isolate the analytes from the sample matrix.[24][25][26]

-

Chromatography:

-

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful tool for identification and quantification.[14][25] Because the parent acid is non-volatile, it often requires derivatization to a more volatile form, such as a methyl ester, prior to GC analysis.[25] This makes GC an ideal technique for analyzing the ester forms directly.

-

High-Performance Liquid Chromatography (HPLC): HPLC is also widely used, often with UV or MS detection. It has the advantage of being able to analyze the parent acid directly without derivatization.[24][26][27]

-

Caption: Standard workflow for the analysis of dichloropicolinic acid derivatives.

Experimental Protocols

The following section provides generalized, step-by-step methodologies for determining key physicochemical properties.

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol is based on the standard OECD Guideline 107 for determining the partition coefficient.

-

Preparation: Prepare a stock solution of the dichloropicolinic acid ester in n-octanol. The n-octanol and water must be mutually saturated before the experiment by stirring them together for 24 hours and then allowing the phases to separate.

-

Partitioning: In a glass vessel with a tight-fitting stopper, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water. The volume ratio should be chosen to ensure that the final concentration in each phase is accurately measurable.

-

Equilibration: Shake the vessel vigorously at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the ester in each phase using a suitable analytical method, such as HPLC-UV or GC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol 2: Assessment of Hydrolytic Stability

This protocol assesses the rate of ester hydrolysis at different pH values.

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 to represent acidic, neutral, and alkaline conditions, respectively.

-

Incubation: Add a small amount of a concentrated stock solution of the ester (in a water-miscible solvent like acetonitrile to aid dissolution) to each buffer solution in a sealed, temperature-controlled vessel (e.g., 37°C). The final concentration of the organic solvent should be minimal (<1%).

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel.

-

Analysis: Immediately analyze each sample by HPLC. The method should be capable of separating the parent ester from the hydrolyzed dichloropicolinic acid.

-

Data Analysis: Plot the concentration of the remaining ester against time for each pH condition. Determine the rate of hydrolysis and the half-life (t₁/₂) of the ester under each condition. This provides a quantitative measure of its hydrolytic stability.[18]

Conclusion

The physicochemical properties of dichloropicolinic acid esters are intricately linked to their function and fate as herbicides. Esterification of the parent acid is a deliberate chemical modification designed to enhance lipophilicity and facilitate passage across plant cuticles. The resulting properties—decreased aqueous solubility, loss of acidity, and increased LogP—are critical for the formulation and biological efficacy of the final product. However, these same properties also influence the compound's interaction with soil and its overall environmental persistence. A thorough understanding and precise measurement of these characteristics, through the robust analytical and experimental methods outlined in this guide, are indispensable for the development of effective, safe, and environmentally responsible agrochemical products.

References

- 1. Clopyralid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. acdlabs.com [acdlabs.com]

- 14. 3,6-Dichloropicolinic acid | CAS#:1702-17-6 | Chemsrc [chemsrc.com]

- 15. mdpi.com [mdpi.com]

- 16. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lehigh.edu [lehigh.edu]

- 21. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 22. repositorio.uchile.cl [repositorio.uchile.cl]

- 23. researchgate.net [researchgate.net]

- 24. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. americanlaboratory.com [americanlaboratory.com]

- 26. employees.csbsju.edu [employees.csbsju.edu]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Halauxifen-methyl via Suzuki Cross-Coupling

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Halauxifen-methyl, a key active ingredient in the arylpicolinate class of herbicides.[1][2][3] The protocol details a robust and scalable method starting from Methyl 4-amino-3,6-dichloropyridine-2-carboxylate and employing a Palladium-catalyzed Suzuki cross-coupling reaction. This guide is designed to provide researchers with the technical details and underlying scientific principles necessary for the successful replication and potential optimization of this synthesis. We will cover the reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization of the final product.

Introduction to Halauxifen-methyl

Halauxifen-methyl, marketed under trade names such as Arylex™ active, is a post-emergent herbicide used for the selective control of broadleaf weeds in cereal crops.[4][5][6] It belongs to the synthetic auxin class of herbicides (HRAC Group O), which function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[4][5][7] Its unique 6-arylpicolinate structure provides high efficacy at low application rates and a favorable environmental profile, making it a valuable tool in modern agriculture and weed resistance management.[5][8]